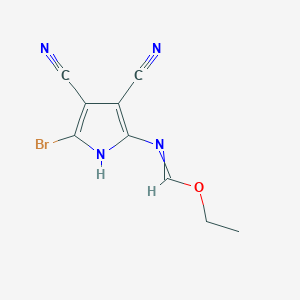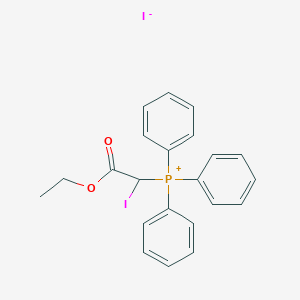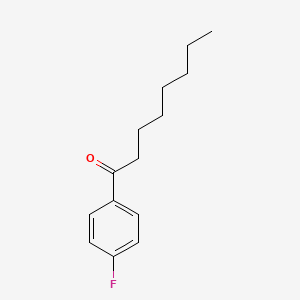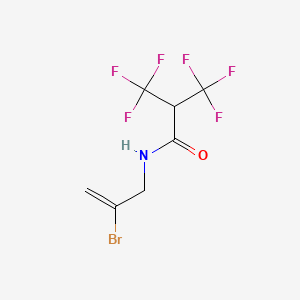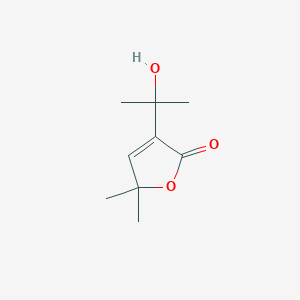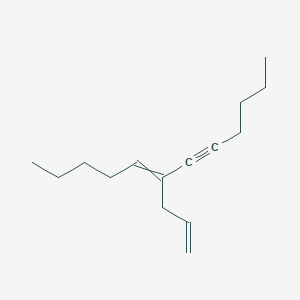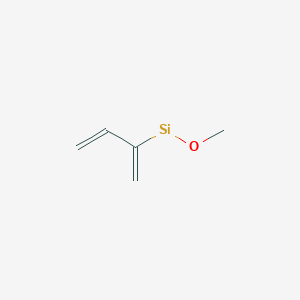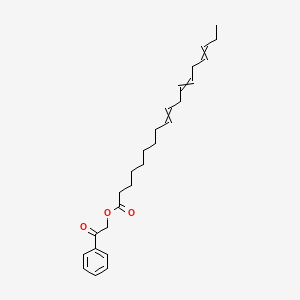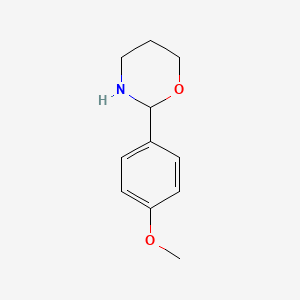
alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate is a complex organic compound with a unique structure that includes a furan ring, an amino group, and a benzhydrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate typically involves multiple steps. One common method includes the reaction of benzhydrol with 2-(furylmethyl)amine under specific conditions to form the intermediate compound. This intermediate is then reacted with maleic acid to produce the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan ring and amino group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(2-(Furylmethylene)amino-1-methylethyl)benzhydrol
- Alpha-(2-(Aminomethyl)phenyl)benzhydrol
- Alpha-(2-(Hydroxymethyl)phenyl)benzhydrol
Uniqueness
Alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
100311-06-6 |
|---|---|
Molecular Formula |
C25H27NO6 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-(furan-2-ylmethylamino)-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C21H23NO2.C4H4O4/c1-17(15-22-16-20-13-8-14-24-20)21(23,18-9-4-2-5-10-18)19-11-6-3-7-12-19;5-3(6)1-2-4(7)8/h2-14,17,22-23H,15-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
UKLYOVDVWAEZMP-BTJKTKAUSA-N |
Isomeric SMILES |
CC(CNCC1=CC=CO1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CNCC1=CC=CO1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


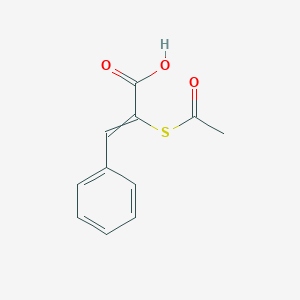
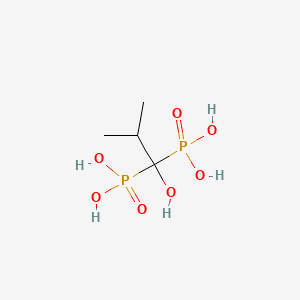
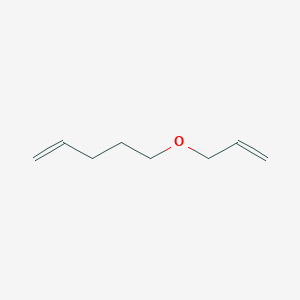
![4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide](/img/structure/B14332100.png)
